molecular formula C14H19NO3 B7411299 3-(2-hydroxyphenyl)-N-(3-methyloxolan-3-yl)propanamide

3-(2-hydroxyphenyl)-N-(3-methyloxolan-3-yl)propanamide

Cat. No.: B7411299
M. Wt: 249.30 g/mol
InChI Key: OFCUHPQDJSCWHN-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-N-(3-methyloxolan-3-yl)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydroxyphenyl group, a methyloxolan group, and a propanamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-N-(3-methyloxolan-3-yl)propanamide typically involves the following steps:

    Formation of the Hydroxyphenyl Intermediate: The initial step involves the preparation of the 2-hydroxyphenyl intermediate through a reaction between phenol and an appropriate halogenated compound under basic conditions.

    Formation of the Methyloxolan Intermediate: The next step involves the synthesis of the 3-methyloxolan intermediate through a cyclization reaction of a suitable diol with an acid catalyst.

    Coupling Reaction: The final step involves the coupling of the hydroxyphenyl intermediate with the methyloxolan intermediate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-N-(3-methyloxolan-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.

    Reduction: The amide group can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Ethers, esters, and other substituted derivatives.

Scientific Research Applications

3-(2-hydroxyphenyl)-N-(3-methyloxolan-3-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-N-(3-methyloxolan-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The methyloxolan group can enhance the compound’s stability and bioavailability, while the propanamide group can facilitate binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(2-hydroxyphenyl)-N-(3-methyloxolan-3-yl)butanamide: Similar structure with a butanamide group instead of a propanamide group.

    3-(2-hydroxyphenyl)-N-(3-methyloxolan-3-yl)pentanamide: Similar structure with a pentanamide group instead of a propanamide group.

Uniqueness

3-(2-hydroxyphenyl)-N-(3-methyloxolan-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(2-hydroxyphenyl)-N-(3-methyloxolan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(8-9-18-10-14)15-13(17)7-6-11-4-2-3-5-12(11)16/h2-5,16H,6-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCUHPQDJSCWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)NC(=O)CCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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